4-Chloro-3-(2,4-dichlorophenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(2,4-dichlorophenyl)benzoic acid, also known as CDCB, is a chemical compound with the molecular formula C13H7Cl3O2 and a molecular weight of 301.5 g/mol . It is also known by other names such as 2-CHLORO-4-(3,4-DICHLOROPHENYL)BENZOIC ACID .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid consists of a benzoic acid core with three chlorine atoms attached to the phenyl rings . The IUPAC name for this compound is 2-chloro-4-(3,4-dichlorophenyl)benzoic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.5 g/mol . It has a computed XLogP3 value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 299.951163 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Chiral Drug Intermediates
“4-Chloro-3-(2,4-dichlorophenyl)benzoic acid, 95%” can be used in the synthesis of chiral drug intermediates . The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .
Pharmacological Studies
The compound can be used in pharmacological studies . The Adsorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties of the experimentally synthesized compound was studied to evaluate the pharmacological as well as in silico molecular docking against SARS-CoV-2 receptors .
Synthesis of Antibacterials
This compound can be used in the synthesis of antibacterials . 2,3,4,5-Tetrahalogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions .
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process can impact the bioavailability of the compound.
Result of Action
Benzoic acid derivatives can cause various cellular changes depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-chloro-3-(2,4-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUVAGQEJRLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691220 |
Source
|
Record name | 2',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-49-2 |
Source
|
Record name | 2',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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